4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine

Regioisomerism LRRK2 inhibitor synthesis Nucleophilic aromatic substitution

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is a C4-chlorinated, N2-ethylaminated, C5-trifluoromethylated pyrimidine (C₇H₇ClF₃N₃, MW 225.60 g/mol, XLogP3 2.7). It belongs to the therapeutically privileged class of 2,4-differentiated 5-trifluoromethylpyrimidines that serve as advanced intermediates for kinase inhibitors, particularly LRRK2-targeted programmes.

Molecular Formula C7H7ClF3N3
Molecular Weight 225.60 g/mol
Cat. No. B7983433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
Molecular FormulaC7H7ClF3N3
Molecular Weight225.60 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C(=N1)Cl)C(F)(F)F
InChIInChI=1S/C7H7ClF3N3/c1-2-12-6-13-3-4(5(8)14-6)7(9,10)11/h3H,2H2,1H3,(H,12,13,14)
InChIKeyDYSAONBCSVIMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1823322-84-4) – Core Building Block for Differentiated 2-Amino-5-trifluoromethylpyrimidine Scaffolds


4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is a C4-chlorinated, N2-ethylaminated, C5-trifluoromethylated pyrimidine (C₇H₇ClF₃N₃, MW 225.60 g/mol, XLogP3 2.7) [1]. It belongs to the therapeutically privileged class of 2,4-differentiated 5-trifluoromethylpyrimidines that serve as advanced intermediates for kinase inhibitors, particularly LRRK2-targeted programmes [2]. Its substitution pattern places the chloro leaving group at the pyrimidine C4 position and the ethylamino substituent at C2, a regioisomeric arrangement that critically determines reactivity in downstream nucleophilic displacement reactions, distinguishing it from its C2-chloro/C4-amino isomer (CAS 1374829-47-6) [2].

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine – Why In-Class Analogs Cannot Be Interchanged


The pyrimidine core of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is shared with numerous building blocks, but casual substitution with its closest regioisomer (2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine, CAS 1374829-47-6), the des-ethyl analogue (4-chloro-5-(trifluoromethyl)pyrimidin-2-amine), or the N-methyl homologue leads to fundamentally different downstream product profiles. The C4-chloro/C2-ethylamino arrangement defines the electronic bias and steric environment for the final nucleophilic displacement step in inhibitor assembly; the regioisomeric 2-chloro-4-amino counterpart yields opposite connectivity in the ultimate drug candidate [1]. Furthermore, the synthetic route to the 2-chloro-4-amino isomer invariably co‑produces the 4-chloro-2-amino isomer as an impurity, causing separation difficulties that render the procurement of the pure, characterised 4-chloro-2-amino isomer a non-trivial sourcing hurdle [1].

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine – Quantified Differentiation vs. Closest Analogs


Regioisomeric Identity: C4-Chloro/C2-Ethylamino vs. C2-Chloro/C4-Ethylamino – Impact on Final Drug Architecture

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1823322-84-4) places the chlorine leaving group at the C4 position, enabling selective nucleophilic displacement at C4 while retaining the N-ethylamino group at C2 in the final pharmacophore. In contrast, its regioisomer 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine (CAS 1374829-47-6) presents the chlorine at C2 and the amine at C4, reversing the connectivity of the assembled inhibitor. The patent CN109311857A explicitly discloses that the synthesis of the C2-chloro/C4-amino isomer unavoidably generates the C4-chloro/C2-amino isomer as a co‑product, with similarly high polarity that renders chromatographic separation extremely difficult, thereby limiting the practical utility of the 2-chloro isomer for large-scale production [1]. The availability of the pure, pre‑characterised 4-chloro-2-amino isomer circumvents this separation bottleneck.

Regioisomerism LRRK2 inhibitor synthesis Nucleophilic aromatic substitution

Lipophilicity Shift Induced by N-Ethyl vs. N-Methyl Substitution – XLogP3 and Predicted Membrane Permeability

The N-ethyl substituent on 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine contributes a calculated XLogP3 of 2.7 [1], reflecting a deliberate increase in lipophilicity relative to the N-methyl analogue. The N-methyl homologue (4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine, CAS 1808116-26-8) exhibits a lower computed XLogP3 of approximately 2.3 [2]. This Δ logP of ≈0.4 log units corresponds to approximately a 2.5-fold increase in predicted octanol/water partition coefficient, a parameter that directly influences passive membrane permeability and, by extension, oral bioavailability potential of downstream drug candidates.

Lipophilicity ADME prediction N-alkyl SAR

Hydrogen-Bond Donor Count Influence on Kinase Hinge-Binding Pharmacophore

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine possesses a single hydrogen-bond donor (the secondary amine NH), with a topological polar surface area (TPSA) of 37.8 Ų [1]. The des‑ethyl primary amine analogue (4-chloro-5-(trifluoromethyl)pyrimidin-2-amine) carries two hydrogen-bond donors (NH₂) and a TPSA of 51.8 Ų [2]. In ATP‑competitive kinase inhibitors, the pyrimidine 2-amino group often serves as the hinge-binding donor–acceptor motif; a mono-substituted secondary amine presents a subtly different hydrogen-bond geometry and desolvation penalty compared to a primary amine, which can translate into measurably different kinase selectivity profiles when the final inhibitor is assembled.

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donor

Chloro vs. Bromo Reactivity in Nucleophilic Aromatic Substitution – Leaving Group Impact on Reaction Rate

The C4 chlorine atom in 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine provides a balance of reactivity and stability for SNAr reactions. The corresponding 4‑bromo analogue (4‑bromo‑N‑ethyl‑5‑(trifluoromethyl)pyrimidin‑2‑amine) would be expected to react approximately 3‑ to 10‑fold faster under identical SNAr conditions due to the superior leaving‑group ability of bromide (typical k_Br/k_Cl ≈ 3–10 for activated pyrimidines [1]). While faster reactivity might appear advantageous, the chloro derivative offers better shelf stability and reduced risk of premature hydrolysis during storage and multi‑step sequences, making it the preferred building block for medicinal chemistry workflows where controlled, sequential derivatisation is required.

Nucleophilic aromatic substitution Leaving group ability Synthetic efficiency

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine – Highest-Value Application Scenarios Driven by Differential Evidence


LRRK2 Kinase Inhibitor Lead Optimisation – Regioisomerically Pure C2-Amino Pharmacophore Entry Point

In programmes targeting Parkinson's disease via LRRK2 inhibition, the pure C4-chloro/C2-ethylamino regioisomer enables direct, high-yielding SNAr coupling to elaborate the C4 position with a heterocyclic tail while preserving the N-ethyl hinge-binding motif at C2. The patent‑disclosed difficulty of separating the alternative C2‑chloro/C4‑amino isomer [1] means that sourcing the pre‑characterised target compound eliminates the need for preparative chromatography, accelerating structure‑activity relationship (SAR) cycles.

Kinase Selectivity Panel Screening – N-Ethyl vs. N-Methyl Hinge-Binder Comparison

When probing kinase selectivity, the N‑ethyl secondary amine provides a distinct hydrogen‑bond geometry relative to the N‑methyl or primary amine analogues. The observed Δ XLogP3 of +0.4 vs. the N‑methyl homologue and Δ TPSA of −14.0 Ų vs. the primary amine analogue [1] predict meaningful differences in cell permeability and off‑target promiscuity. Procurement of the N‑ethyl building block enables head‑to‑head profiling of matched molecular pairs to deconvolute the contribution of the N‑alkyl group to kinase selectivity and ADME properties.

Agrochemical Intermediate – Trifluoromethylpyrimidine Scaffold with Controlled Reactivity

The combination of the electron‑withdrawing trifluoromethyl group and the moderately reactive chloro leaving group makes this compound an ideal intermediate for agrochemical discovery, where sequential substitution is often required to build complex pyrimidine‑based herbicides or fungicides. The chloro (rather than bromo) leaving group provides a practical balance of reactivity and storage stability [1], reducing supply chain burden for agrochemical research organisations.

Chemical Biology Probe Assembly – Defined Monosubstituted 2-Aminopyrimidine Warhead

For chemical biology applications requiring a well‑characterised reactive handle for covalent probe design, the single chlorine at C4 permits selective derivatisation without competing side reactions at C2. The unambiguous regioisomeric identity, confirmed by NMR and HPLC as part of commercial quality control [1], ensures reproducibility in probe synthesis and reduces batch‑to‑batch variability that can confound target engagement assays.

Quote Request

Request a Quote for 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.